1-(4-Bromo-2-chlorophenyl)ethane-1-thiol

Catalog No.
S13583009
CAS No.
M.F
C8H8BrClS
M. Wt
251.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromo-2-chlorophenyl)ethane-1-thiol

Product Name

1-(4-Bromo-2-chlorophenyl)ethane-1-thiol

IUPAC Name

1-(4-bromo-2-chlorophenyl)ethanethiol

Molecular Formula

C8H8BrClS

Molecular Weight

251.57 g/mol

InChI

InChI=1S/C8H8BrClS/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3

InChI Key

NMVWKJVLFRYYPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)Cl)S

1-(4-Bromo-2-chlorophenyl)ethane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to an ethane backbone, which is further substituted with a 4-bromo-2-chlorophenyl group. Its molecular formula is C8H8BrClS, and it is recognized for its potential applications in organic synthesis and medicinal chemistry. The unique combination of halogen substituents on the phenyl ring contributes to its chemical reactivity and biological properties.

Due to its functional groups:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Reduction: It can be reduced to thiols from sulfoxides or sulfones if initially oxidized.
  • Cross-Coupling Reactions: The presence of halogens allows it to participate in cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of carbon-carbon bonds.

Research indicates that compounds similar to 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol exhibit various biological activities, including:

  • Antimicrobial Properties: Thiols are known for their ability to inhibit microbial growth, making them potential candidates for antibiotic development.
  • Antioxidant Activity: The thiol group can scavenge free radicals, providing protective effects against oxidative stress.
  • Enzyme Inhibition: Certain derivatives may inhibit specific enzymes, contributing to their potential therapeutic uses.

Several synthetic routes have been developed for the preparation of 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol:

  • Direct Halogenation: Starting from 2-chlorobenzene, bromination followed by thiolation can yield the desired compound.
  • Nucleophilic Substitution: Reacting 1-bromo-4-chloro-2-methylbenzene with sodium hydrosulfide in an appropriate solvent can introduce the thiol group.
  • Reduction of Sulfonic Precursors: If starting from sulfonic acid derivatives, reduction methods using lithium aluminum hydride can yield the corresponding thiol.

1-(4-Bromo-2-chlorophenyl)ethane-1-thiol has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting specific diseases.
  • Agricultural Chemicals: It could serve as a precursor for developing agrochemicals with enhanced efficacy.
  • Materials Science: The compound may be utilized in synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol focus on its behavior in biological systems and its reactivity with other compounds. These studies often explore:

  • Binding Affinity: Investigating how well the compound interacts with target proteins or enzymes.
  • Metabolic Pathways: Understanding how the compound is metabolized within biological systems and its potential toxicity profiles.

Several compounds share structural similarities with 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol. These include:

Compound NameStructure FeaturesUnique Properties
1-(4-Bromo-phenyl)ethane-1-thiolBromine on phenyl ringPotentially higher reactivity
1-(3-Chloro-phenyl)ethane-1-thiolChlorine on different positionDifferent biological activity profile
2-(4-Bromo-phenyl)ethane-1-thiolBromine on para positionMay exhibit distinct pharmacological effects
4-Bromobenzenesulfonic acidSulfonic acid instead of thiolStronger acidic properties

The uniqueness of 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol lies in its specific combination of halogen substituents and the thiol functional group, which may confer unique reactivity and biological activity not found in other similar compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

249.92186 g/mol

Monoisotopic Mass

249.92186 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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